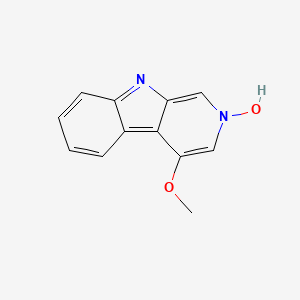
4-Methoxy-2H-beta-carbolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2H-beta-carbolin-2-ol is a compound belonging to the beta-carboline family, which are a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The structure of this compound consists of a tricyclic pyridine-fused indole framework with a methoxy group at the 4-position and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-carbolines, including 4-Methoxy-2H-beta-carbolin-2-ol, often involves the Pictet-Spengler reaction, which is a well-known method for constructing the beta-carboline skeleton . This reaction typically involves the condensation of tryptamine or its derivatives with an aldehyde, followed by cyclization. For this compound, the starting material could be 4-methoxytryptamine, which reacts with an appropriate aldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of beta-carbolines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2H-beta-carbolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro-beta-carboline derivatives.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of 4-Methoxy-2H-beta-carbolin-2-one.
Reduction: Formation of 4-Methoxy-1,2,3,4-tetrahydro-beta-carbolin-2-ol.
Substitution: Formation of various substituted beta-carboline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2H-beta-carbolin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2H-beta-carbolin-2-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, beta-carbolines are known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, leading to sedative and anxiolytic effects . Additionally, they may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, contributing to their pharmacological activities .
Comparison with Similar Compounds
4-Methoxy-2H-beta-carbolin-2-ol can be compared with other beta-carboline derivatives, such as:
Harmine: A naturally occurring beta-carboline with potent MAO-A inhibitory activity.
Harmaline: Another natural beta-carboline known for its hallucinogenic properties.
Norharmane: A beta-carboline with various biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the methoxy group at the 4-position and the hydroxyl group at the 2-position may confer distinct interactions with molecular targets, differentiating it from other beta-carbolines .
Properties
CAS No. |
137937-06-5 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-hydroxy-4-methoxypyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-7-14(15)6-10-12(11)8-4-2-3-5-9(8)13-10/h2-7,15H,1H3 |
InChI Key |
ZRWFZLYELYCJGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C=C2C1=C3C=CC=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















